molecular formula C8H5BrN2O2 B6267656 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1234616-71-7

4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B6267656
CAS No.: 1234616-71-7
M. Wt: 241
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Description

4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic organic compound that features a pyrrolo[2,3-b]pyridine core structure with a bromine atom at the 4-position and a carboxylic acid group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Mechanism of Action

Target of Action

The primary target of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby preventing the activation of these signaling pathways .

Biochemical Pathways

The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these pathways, potentially leading to a decrease in tumor growth .

Pharmacokinetics

Its low molecular weight suggests that it may have beneficial adme properties

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of fibroblast growth factors in the environment can affect the compound’s ability to bind to and inhibit FGFR . Additionally, the compound’s stability and efficacy may be affected by factors such as pH and temperature

Preparation Methods

The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step synthetic routes. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by carboxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents such as carbon tetrachloride in the presence of a base .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid include other pyrrolo[2,3-b]pyridine derivatives such as:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • 4-Iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

These compounds share a similar core structure but differ in the halogen substituent at the 4-position. The uniqueness of this compound lies in its specific reactivity and biological activity, which can be fine-tuned by modifying the bromine atom .

Properties

CAS No.

1234616-71-7

Molecular Formula

C8H5BrN2O2

Molecular Weight

241

Purity

85

Origin of Product

United States

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